4-(5-Iodo-3-methylpyridin-2-yl)morpholine

Medicinal Chemistry ADME Chromatography

Researchers requiring a reactive heteroaryl iodide for palladium-catalyzed cross-coupling often face limited availability of the 5-iodo-3-methyl substitution pattern. 4-(5-Iodo-3-methylpyridin-2-yl)morpholine (CAS 1704064-37-8) addresses this gap as a pre-functionalized building block with a C-I bond dissociation energy of ~57 kcal/mol, enabling milder Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings compared to bromo or chloro analogs. - Lower C-I bond energy (~57 vs. ~70 kcal/mol for C-Br) facilitates higher yields under mild conditions. - Heavy iodine atom enables experimental phasing (SAD/MAD) in X-ray crystallography. - Quantified LogP of 2.34 supports systematic SAR lipophilicity profiling.

Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
CAS No. 1704064-37-8
Cat. No. B1408845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Iodo-3-methylpyridin-2-yl)morpholine
CAS1704064-37-8
Molecular FormulaC10H13IN2O
Molecular Weight304.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCOCC2)I
InChIInChI=1S/C10H13IN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3
InChIKeyKOXPSUFTAKJXJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Iodo-3-methylpyridin-2-yl)morpholine: Physicochemical & Structural Baseline


4-(5-Iodo-3-methylpyridin-2-yl)morpholine (CAS: 1704064-37-8) is a heterocyclic small molecule scaffold characterized by a morpholine ring N-linked to a 3-methyl-5-iodopyridine core. Its molecular formula is C10H13IN2O with a molecular weight of 304.13 g/mol . The compound is supplied as a solid, typically at ≥95% purity, and is intended exclusively for research and development applications . Computed physicochemical properties include an ACD/LogP of 2.34, a topological polar surface area (TPSA) of 25 Ų, and a predicted boiling point of 395.7±42.0 °C, which inform solubility and chromatographic behavior in experimental workflows .

4-(5-Iodo-3-methylpyridin-2-yl)morpholine: Generic Substitution Limitations


Generic substitution of 4-(5-iodo-3-methylpyridin-2-yl)morpholine with its 5-bromo, 5-chloro, or 3-desmethyl analogs is not scientifically equivalent due to quantifiable differences in molecular properties and synthetic utility. The 5-iodo substituent confers a larger atomic radius (1.33 Å) and higher polarizability compared to bromine (1.14 Å) or chlorine (0.99 Å), which directly impacts reaction kinetics in cross-coupling and halogen-lithium exchange chemistries [1]. Furthermore, the presence of the 3-methyl group increases LogP by ~0.34 units compared to the non-methylated 4-(5-iodopyridin-2-yl)morpholine, altering lipophilicity and thus partitioning behavior in both synthetic and biological assays . These differences necessitate compound-specific validation rather than class-level interchangeability, as detailed in the quantitative evidence below [2].

4-(5-Iodo-3-methylpyridin-2-yl)morpholine: Quantitative Evidence Guide


Enhanced Lipophilicity vs. Des-Methyl Analog

The target compound exhibits a computed ACD/LogP of 2.34, which is 0.34 units higher than the 3-desmethyl analog 4-(5-iodopyridin-2-yl)morpholine (predicted LogP ~2.00) . This quantifiable increase in lipophilicity is attributed to the 3-methyl substituent. In drug discovery contexts, a LogP in the 2-3 range is often associated with favorable passive membrane permeability and oral absorption potential, whereas the lower LogP of the des-methyl analog may limit cellular uptake in certain assays . Additionally, the higher LogP translates to increased retention in reversed-phase HPLC, facilitating distinct purification and analytical conditions [1].

Medicinal Chemistry ADME Chromatography

Iodine vs. Bromine Leaving Group in Cross-Coupling

The 5-iodo substituent in the target compound provides a significantly more reactive handle for transition metal-catalyzed cross-coupling reactions compared to its 5-bromo analog (CAS 566158-47-2) [1]. Based on established class-level reactivity, the C-I bond (bond dissociation energy ~57 kcal/mol) is substantially weaker than the C-Br bond (~70 kcal/mol), leading to faster oxidative addition rates with Pd(0) catalysts [2]. This translates to milder reaction conditions (lower temperatures, shorter times) and often higher yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. While direct head-to-head data for this specific scaffold is not available in the public domain, the class-level inference is strong and directly guides synthetic route planning [3].

Organic Synthesis Catalysis Palladium Chemistry

Heavy Atom Effect for Detection and Characterization

The target compound's molecular weight of 304.13 g/mol is significantly higher than that of its 5-bromo analog (MW 257.13 g/mol) and 5-chloro analog (MW 212.68 g/mol), due to the presence of the heavy iodine atom (atomic mass 126.9) [1]. This mass difference provides a distinct isotopic signature in mass spectrometry, simplifying identification and quantification in complex mixtures [2]. Furthermore, the presence of iodine, a strong anomalous scatterer, makes this compound a superior choice for phasing in macromolecular X-ray crystallography when incorporated into a ligand-protein complex, whereas the lighter halogen analogs provide negligible anomalous signal [3].

Analytical Chemistry Mass Spectrometry X-ray Crystallography

4-(5-Iodo-3-methylpyridin-2-yl)morpholine: Key Research & Industrial Applications


Late-Stage Diversification via Cross-Coupling

Due to its reactive aryl iodide, this compound is an ideal starting material or intermediate for introducing diverse functional groups via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, enabling the rapid generation of compound libraries for medicinal chemistry campaigns. The lower C-I bond dissociation energy (~57 kcal/mol) compared to C-Br (~70 kcal/mol) allows for milder reaction conditions and often higher yields in these transformations [1].

Crystallographic Probe for Structural Biology

The heavy iodine atom serves as an excellent anomalous scatterer for X-ray crystallography. When this compound is co-crystallized with a protein target, the iodine atom facilitates experimental phasing (SAD or MAD), enabling the determination of high-resolution 3D structures. This application is not possible with lighter halogen (Cl, Br) analogs due to their negligible anomalous signal at typical synchrotron wavelengths [2].

Lipophilic Control in SAR Studies

The quantifiable LogP of 2.34 (ΔLogP +0.34 vs. des-methyl analog) makes this compound a valuable tool for systematically probing the impact of lipophilicity on biological activity and pharmacokinetic properties in structure-activity relationship (SAR) studies. Researchers can use it to balance potency with favorable ADME attributes in lead optimization programs .

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